

# (S)-Tetrahydro- $\alpha$ -(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid basic properties

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## Compound of Interest

Compound Name:	4-Amino-3-isobutylpyrimidine-2,6-dione
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## An In-depth Technical Guide on the Core Basic Properties of Levetiracetam

Disclaimer: The chemical name provided in the topic, (S)-Tetrahydro- $\alpha$ -(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, does not correspond to the well-known antiepileptic drug Levetiracetam. The correct chemical name for Levetiracetam is (–)-(S)- $\alpha$ -ethyl-2-oxo-1-pyrrolidine acetamide. This guide will focus on the properties of Levetiracetam, as it is the likely intended subject of inquiry.

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Levetiracetam, a widely used second-generation antiepileptic drug. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

## Physicochemical Properties

Levetiracetam is a white to off-white crystalline powder with a faint odor and a bitter taste. Its core physicochemical properties are summarized in the table below, providing a quantitative basis for its formulation and delivery characteristics.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	170.21 g/mol	[1][2]
Melting Point	117-119 °C	[3][4]
pKa	Not applicable (non-ionizable)	
LogP (Octanol-Water Partition Coefficient)	-0.6	[5]

## Solubility Profile

The solubility of Levetiracetam in various solvents is a critical factor for its formulation and absorption. It is characterized by its high aqueous solubility.

Solvent	Solubility	Reference
Water	104.0 g/100 mL	[1][6]
Chloroform	65.3 g/100 mL	[1][6]
Methanol	53.6 g/100 mL	[1][6]
Ethanol	16.5 g/100 mL	[1][6]
Acetonitrile	5.7 g/100 mL	[1][6]
n-Hexane	Practically insoluble	[1][6]
DMSO	≥ 30 mg/mL	[7]
PBS (pH 7.2)	Approximately 10 mg/mL	

## Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of a solid pharmaceutical compound like Levetiracetam.

### 3.1. Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

- **Sample Preparation:** A small amount of the finely powdered crystalline Levetiracetam is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely melts are recorded as the melting range.[8][9]

### 3.2. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1]

- **Sample Preparation:** An excess amount of solid Levetiracetam is added to a known volume of water in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Quantification:** The concentration of Levetiracetam in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

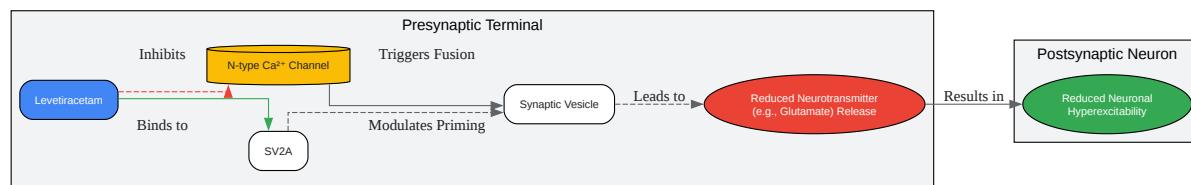
### 3.3. Determination of pKa (Potentiometric Titration)

While Levetiracetam is a neutral molecule and does not have an ionizable group within the physiological pH range, the following is a general protocol for determining the pKa of an ionizable compound.

- **Solution Preparation:** A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[\[11\]](#)
- **pH Measurement:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[\[11\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[\[12\]](#)

## Signaling Pathway and Mechanism of Action

The primary mechanism of action of Levetiracetam involves its specific and saturable binding to the synaptic vesicle glycoprotein 2A (SV2A).[\[3\]](#)[\[13\]](#) This interaction modulates the release of neurotransmitters.



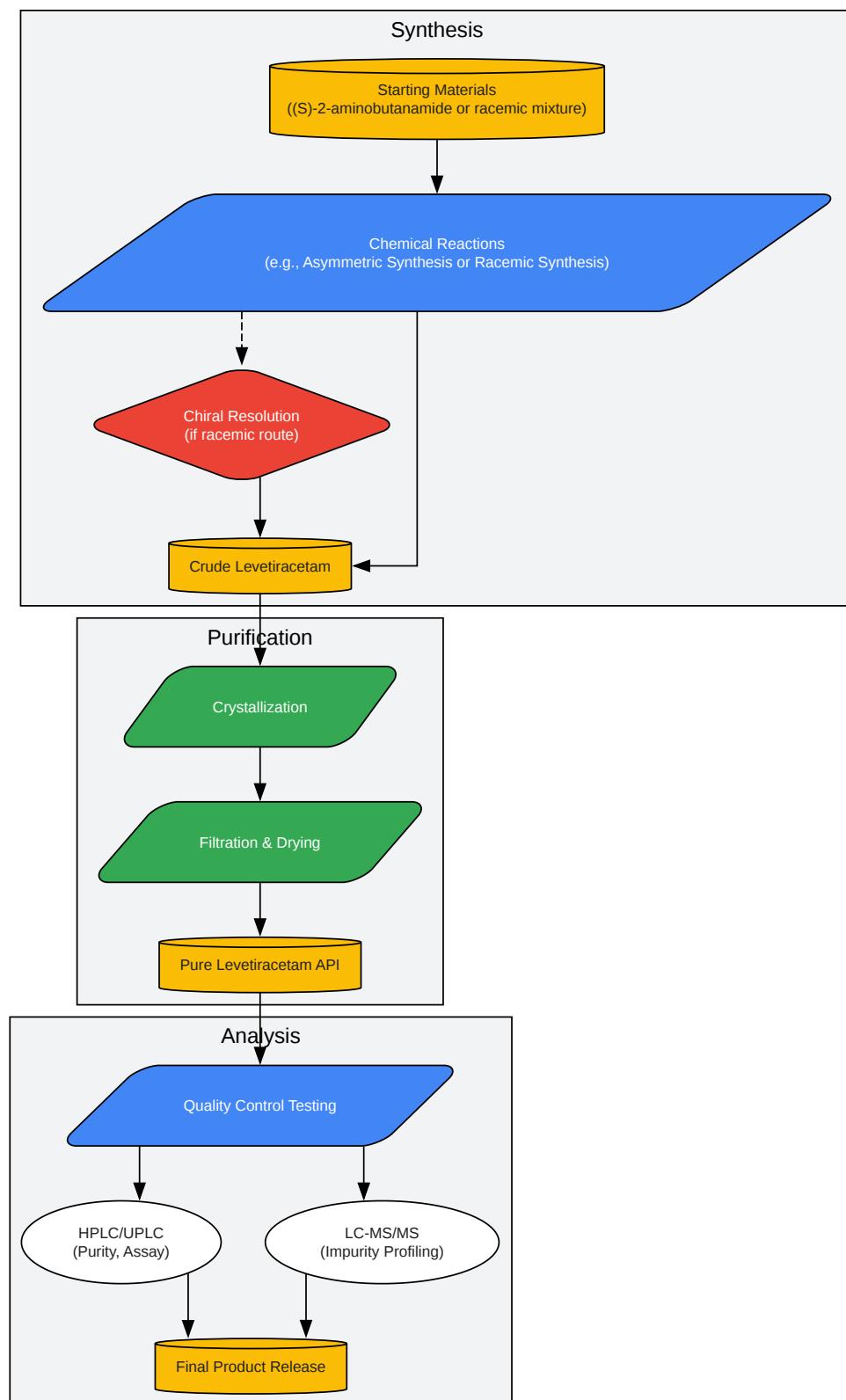
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Caption: Levetiracetam's mechanism of action via SV2A binding.

Levetiracetam's binding to SV2A is thought to decrease the rate of vesicle priming, thereby reducing the number of vesicles available for release and leading to a decrease in neurotransmitter release.<sup>[4]</sup> Some studies also suggest that Levetiracetam can inhibit N-type calcium channels and modulate GABAergic neurotransmission, contributing to its overall anticonvulsant effect.<sup>[2][14]</sup>

## Experimental Workflow: Synthesis and Analysis

The industrial production of Levetiracetam typically involves a multi-step chemical synthesis, followed by rigorous purification and analytical testing to ensure purity and quality.



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Caption: General workflow for Levetiracetam synthesis and analysis.

The synthesis of Levetiracetam can be achieved through various routes, with asymmetric synthesis being a common and efficient method to produce the desired (S)-enantiomer.[15] Racemic synthesis followed by chiral resolution is an alternative approach.[16] After synthesis, the crude product undergoes purification, typically by crystallization, to achieve high purity. The final Active Pharmaceutical Ingredient (API) is then subjected to a battery of analytical tests, including High-Performance Liquid Chromatography (HPLC) for purity and assay, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, to ensure it meets the stringent quality standards required for pharmaceutical use.[17][18]

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